molecular formula C18H21N3O4 B4068251 4-(diethylamino)-N-(3-methoxyphenyl)-3-nitrobenzamide

4-(diethylamino)-N-(3-methoxyphenyl)-3-nitrobenzamide

Cat. No.: B4068251
M. Wt: 343.4 g/mol
InChI Key: NMVHIDYYMMXELZ-UHFFFAOYSA-N
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Description

4-(diethylamino)-N-(3-methoxyphenyl)-3-nitrobenzamide is an organic compound with a complex structure that includes a diethylamino group, a methoxyphenyl group, and a nitrobenzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(diethylamino)-N-(3-methoxyphenyl)-3-nitrobenzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the nitration of 4-(diethylamino)benzamide to introduce the nitro group, followed by the methoxylation of the phenyl ring. The reaction conditions often require the use of strong acids, such as sulfuric acid, and controlled temperatures to ensure the desired substitution reactions occur.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and methoxylation processes. These processes are typically carried out in batch reactors with precise control over reaction parameters to maximize yield and purity. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, is common to achieve high-quality products.

Chemical Reactions Analysis

Types of Reactions

4-(diethylamino)-N-(3-methoxyphenyl)-3-nitrobenzamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can undergo reduction reactions to form different derivatives.

    Substitution: The diethylamino and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Reagents like alkyl halides and strong bases are often employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 4-(diethylamino)-N-(3-methoxyphenyl)-3-aminobenzamide.

Scientific Research Applications

4-(diethylamino)-N-(3-methoxyphenyl)-3-nitrobenzamide has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(diethylamino)-N-(3-methoxyphenyl)-3-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the diethylamino and methoxy groups can influence the compound’s binding affinity to various receptors and enzymes. These interactions can modulate biological pathways and lead to specific physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(dimethylamino)-N-(3-methoxyphenyl)-3-nitrobenzamide
  • 4-(diethylamino)-N-(4-methoxyphenyl)-3-nitrobenzamide
  • 4-(diethylamino)-N-(3-methoxyphenyl)-2-nitrobenzamide

Uniqueness

4-(diethylamino)-N-(3-methoxyphenyl)-3-nitrobenzamide is unique due to the specific positioning of the diethylamino, methoxy, and nitro groups, which confer distinct chemical and physical properties

Properties

IUPAC Name

4-(diethylamino)-N-(3-methoxyphenyl)-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O4/c1-4-20(5-2)16-10-9-13(11-17(16)21(23)24)18(22)19-14-7-6-8-15(12-14)25-3/h6-12H,4-5H2,1-3H3,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMVHIDYYMMXELZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=C(C=C(C=C1)C(=O)NC2=CC(=CC=C2)OC)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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